Journal Name:Green Chemistry
Journal ISSN:1463-9262
IF:11.034
Journal Website:http://pubs.rsc.org/en/journals/journalissues/gc
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:555
Publishing Cycle:Bimonthly
OA or Not:Not
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-25 , DOI:
10.1186/s12645-023-00222-6
The use of nanocarriers to improve the targeting of treatment plays a key role in the treatment of many diseases, including cancer. This study was carried out to synthesize graphene oxide (GO) containing 6-gingerol (Ging) modified with chitosan (CS)-folic acid (FA) nanoparticles (Ging-GO-CS-FA) to improve the anti-cancer effects of Ging. After the synthesis of nanoparticles, the average size, surface charge, and dispersion index (DPI) of nanoparticles were analyzed by the dynamic light scattering (DLS) method. Field emission scanning electron microscope (FESEM) and Fourier transform infrared spectroscopy (FTIR) were utilized to assess the morphology and functional groups of synthesized nanoparticles, respectively. The 2,5-diphenyl-2H-tetrazolium bromide (MTT) method was performed to assess the toxicity effect of nanoparticles on different types of cancer cells. The antioxidant power of nanoparticles was evaluated by ABTS and DPPH methods. In addition, the chorioallantoic membrane (CAM) test was conducted to investigate the anti-angiogenic effects of nanoparticles. Finally, the real-time quantitative PCR (qPCR) method was carried out to detect the changes in the expression of angiogenic and antioxidant genes in cancer cells. The nanoparticles have an average size of 73.21 nm, a DPI of 0.27, and a surface charge of 29.5. The encapsulation rate of Ging in nanoparticles was reported to be 81.7%. According to the MTT test, the most sensitive cell line to the Ging-GO-CS-FA nanoparticles was reported to be gastric cancer cells (IC50 ~ 27). The results of the antioxidant test showed the high antioxidant power of nanoparticles in the laboratory environment by inhibiting ABTS and DPPH free radicals. The pro-oxidant power of Ging-GO-CS-FA against cancer cells was confirmed by reducing the amount of the superoxide dismutase (SOD) gene in the treated cells. The decreasing effects of Ging-GO-CS-FA on angiogenesis were observed by reducing the average length, the number of blood vessels, average height, and weight of treated embryos. In addition, the decrease in the expression of VEGF and VEGF-R genes confirmed the anti-angiogenic of Ging-GO-CS-FA. These results show the promising effect of Ging-GO-CS-FA on gastric cancer cells by inhibiting angiogenesis and increasing the level of oxidants.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-03 , DOI:
10.1186/s12645-023-00212-8
Using a chemotherapeutic agent, such as doxorubicin (DOX), with a natural agent, such as silibinin (Sili), is highly valuable to minimize systemic toxicity. However, Sili and DOX face disadvantages, such as low aqueous solubility and poor bioavailability. Here, we have engineered a drug delivery cargo by decorating carboxylated graphene oxide (cGO) with an aptamer, HB5, for simultaneous delivery of DOX and Sili as a combination therapy against MCF-7 and SK-BR-3 breast cancer cells. The resulting Apt-cGO displayed a typical sheet-like nanostructure with a broad surface. The maximum entrapment efficiency was 70.42% and 84.22% for Sili and DOX, respectively. When the Apt-cGO-DOX-Sili nanocomposites were selectively taken up by breast cancer cells, the interaction between cGO and drugs was cleaved, causing releasing both Sili and DOX into the tumor cells, respectively. Compared to free drugs, Apt-cGO-DOX-Sili nanocomposites displayed higher cytotoxicity in vitro. Apt-cGO-DOX-Sili nanocomposites potentially suppressed some cancer cell survival signals. They accelerated cell apoptosis and increased Rb levels as well as reduced Akt, mTOR, NF-κB, and CDK2 levels. In conclusion, the developed Apt-cGO-DOX-Sili can be suggested as a simple and efficient drug delivery approach for breast chemotherapy.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-19 , DOI:
10.1186/s12645-023-00175-w
MicroRNAs, which can contribute to numerous cellular functions through post-transcriptional silencing, have become well-documented candidates for cancer treatment applications, particularly in chemo-resistant cancers. Herein, several formulations were examined to optimize the essential parameters, and the niosomal formulation consisting of cholesterol:tween-80:DOTAP:PEG with 9:69:15:7 ratio had the best physicochemical parameters including spherical shape, high entrapment efficiency, small diameter (81 ± 0.65 nm), and appropriate positive charge (23 ± 0.64 mV). Here, we aimed to design a system with increased delivery efficiency which was tested by the encapsulation of miR-34a within niosome NPs and assessed the nano-niosomal delivery of miR-34a as a tumor suppressor in MCF-7 human adenocarcinoma cells. The results showed that our novel niosome systems with non-ionic surfactants can successfully eliminate cancer cells by increasing the expression of p53 and reducing the expression of NF-κB. In comparison with the free dispersion of miR-34a, the lysis of a nano-sized delivery system demonstrated a better cytotoxicity effect against cancer cells. Similar results were obtained by performing in vivo test on the 4T1 xenografted Balb/C mouse tumor model and the miR-34a-loaded niosomes displayed a better reduction in tumor size by improving approximately + 13% in tumor inhabitation rate while maintaining the bodyweight close to the first day. Therefore, it is concluded that miR-34a delivery via niosomes has high potential as a tumor suppressor and a reliable procedure for breast cancer treatment.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-27 , DOI:
10.1186/s12645-023-00181-y
Anethole (Ant) is a herbal compound with unique properties, which is limited in its clinical use due to its low solubility in aqueous solutions. Therefore, in this study, albumin nanocarrier modified with chitosan-folate was used to transfer Ant to cancer cells and its anticancer effects were evaluated. First, Ant was loaded on albumin nanoparticles by desolvation method and then the surface of nanoparticles was covered with chitosan bound to folate. After characterization, the amount of Ant loading in nanoparticles was measured by the absorption method and then its toxicity effects on breast cancer cell lines, colon, and normal cells were evaluated by the MTT method. The real-time QPCR method was used to investigate the expression changes of apoptosis-related genes in the treated cells compared to the control cells, and finally, the antitumor effects of nanoparticles were evaluated in the mouse model carrying breast cancer. The results of this investigation showed the presence of nanoparticles with dimensions of 252 nm, a dispersion index of 0.28 mV, and a surface charge of 27.14 mV, which are trapped in about 88% of ATL. The toxicity effect of nanoparticles was shown on breast, colon, and normal cancer cells, respectively. In addition, the examination of the gene profile under investigation showed an increase in the expression of BAX and caspase-3 and -9 along with a decrease in the expression of the Bcl-2 gene, which confirms the activation of the internal pathway of apoptosis. The decrease in the volume of tumors and the presence of apoptotic areas in the tissue sections confirmed the antitumor effects of nanoparticles in the in vivo model. The inhibition percentage of free Ant and nanoparticles with a concentration of 25 and 50 mg/kg/tumor volume was reported as 36.9%, 56.6%, and 64.9%, respectively, during 15 days of treatment. These results showed the effectiveness of the formulation in inhibiting cancer cells both in vitro and in vivo.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-20 , DOI:
10.1186/s12645-023-00210-w
The lack of efficacious treatments for clear cell renal cell carcinoma (ccRCC) has led to a poor 5-year survival rate. Here, we found that the expression of ADAM metallopeptidase with thrombospondin type 1 motif 9 (ADAMTS9) antisense RNA 1 (ADAMTS9-AS1) is commonly decreased in ccRCC tissues. Decreased ADAMTS9-AS1 is associated with advanced stages and poor prognosis in ccRCC patients. Additionally, we found that promoter hypermethylation contributes to the suppression of ADAMTS9-AS1 expression in ccRCC that contained relatively low levels of ADAMTS9-AS1. Further functional studies demonstrated that ADAMTS9-AS1 inhibits cell growth and drug resistance through enhancing mRNA stability of ADAMTS9 in ccRCC. Mechanistically, ADAMTS9-AS1 directly bound to Human Antigen R (HuR). Then, the ADAMTS9-AS1-HuR complex was guided to the ADAMTS9 3’UTR through specific RNA–RNA interaction. Moreover, ADAMTS9-AS1 expression is positively correlated with ADAMTS9 expression in ccRCC tissues. In summary, our data not only highlight the important role of ADAMTS9-AS1 in ccRCC progression, but also reveal new regulatory mechanisms of ADAMTS9, which provides important insights into novel treatment strategies targeting ADAMTS9-AS1-HuR- ADAMTS9 axis in ccRCC.
Anti-EGFR conjugated nanoparticles to deliver Alpelisib as targeted therapy for head and neck cancer
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-29 , DOI:
10.1186/s12645-023-00180-z
Head and neck squamous cell carcinoma (SCC) is one of the most prevalent and deadly cancers worldwide. Even though surgical approaches, radiation therapy, and therapeutic agents are commonly used, the prognosis of this cancer remains poor, with a tendency towards recurrence and metastasis. Current targeted therapeutic options for these patients are limited to monoclonal antibodies against EGFR or PD-1 receptors. Thus, there is an urgent need to introduce new molecularly targeted therapies for treating head and neck SCC. EGFR can be used as a target to improve the ability of nanoparticles to bind to tumor cells and deliver chemotherapeutic agents. In fact, over 90% of head and neck SCCs overexpress EGFR, and other tumor types, such as colorectal and glioblastoma, show EGFR overexpression. The PI3K/mTOR signaling pathway is one of the most commonly altered oncogenic pathways in head and neck SCC. Alpelisib is a specific PI3Kα inhibitor indicated for PIK3CA mutant advanced breast cancer that showed promising activity in clinical trials in head and neck SCC. However, its use is associated with dose-limiting toxicities and treatment-related adverse effects. We generated polylactide (PLA) polymeric nanoparticles conjugated to anti-EGFR antibodies via chemical cross-linking to a polyethyleneimine (PEI) coating. Antibody-conjugated nanoparticles (ACNP) displayed low polydispersity and high stability. In vivo, ACNP showed increased tropism for EGFR-expressing head and neck tumors in a xenograft model compared to non-conjugated nanoparticles (NP). Alpelisib-loaded nanoparticles were homogeneous, stable, and showed a sustained drug release profile. Encapsulated Alpelisib inhibited PI3K pathway activation in the different cell lines tested that included wild type and altered PIK3CA. Alpelisib-NP and Alpelisib-ACNP decreased by 25 times the half-maximal inhibitory concentration compared to the free drug and increased the bioavailability of the drug in the cells. Herein we propose an efficient strategy to treat head and neck SCC based on nanotechnology. Anti-EGFR-conjugated polymeric nanoparticles are an effective delivery system to increase drug efficiency and bioavailability in head and neck cancer cells. This strategy can help reduce drug exposure in disease-free organs and decrease drug-associated unwanted side effects.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-14 , DOI:
10.1186/s12645-023-00204-8
Triple-negative breast cancer (TNBC) remains a difficult breast cancer subtype to treat as it exhibits a particularly aggressive behavior. The dysregulation of distinct signaling pathways underlies this aggressive behavior, with an overactivation of MAP kinase interacting kinases (MNKs) promoting tumor cell behavior, and driving proliferation and migration. Therefore, MNK1 is an excellent target to impair the progression of TNBC and indeed, an MNK1-specific aptamer has proved to be efficient in inhibiting TBNC cell proliferation in vitro. Although polyethyleneimine-coated iron oxide nanoparticles (PEI–IONPs) have been used as transfection and immunomodulating agents, no study has yet addressed the benefits of using these nanoparticles as a magnetic carrier for the delivery of a functional aptamer. Here, we tested the antitumor effect of a PEI–IONP complexed to the functional MNK1b-specific aptamer in vitro and in vivo. We demonstrated that these apMNKQ2@PEI–IONP nanoconjugates delivered three times more apMNKQ2 to MDA-MB-231 cells than the aptamer alone, and that this enhanced intracellular delivery of the aptamer had consequences for MNK1 signaling, reducing the amount of MNK1 and its target the phospho(Ser209)-eukaryotic initiation factor 4E (eIF4E). As a result, a synergistic effect of the apMNKQ2 and PEI–IONPs was observed that inhibited MDA-MB-231 cell migration, probably in association with an increase in the serum and glucocorticoid-regulated kinase-1 (SGK1) and the phospho(Thr346)-N-myc down-regulated gene 1 (NDRG1). However, intravenous administration of the apMNKQ2 alone did not significantly impair tumor growth in vivo, whereas the PEI–IONP alone did significantly inhibit tumor growth. Significantly, tumor growth was not inhibited when the apMNKQ2@PEI–IONP nanocomplex was administered, possibly due to fewer IONPs accumulating in the tumor. This apMNKQ2-induced reversion of the intrinsic antitumor effect of the PEI–IONPs was abolished when an external magnetic field was applied at the tumor site, promoting IONP accumulation. Electrostatic conjugation of the apMNKQ2 aptamer with PEI–IONPs impedes the accumulation of the latter in tumors, which appears to be necessary for PEI–IONPs to exert their antitumor activity.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-21 , DOI:
10.1186/s12645-023-00188-5
Fenton reaction-based chemodynamic therapy (CDT) is regarded as a highly tumor-specific treatment modality due to its intrinsic tumor microenvironment (TME)-specific targeting properties, such as high amounts of lactic acid and H2O2. To improve the therapeutic efficacy of CDT, in this study, a self-tracking and external stimuli-responsive Fenton nanoreactor was accompanied by type I photodynamic therapy. A cisplatin-containing H2O2 self-supplying heterogeneous Fenton nanocatalyst (CaO2.CDDP@Fe3O4) was constructed, and it was accompanied by graphitic carbon nitride (g-C3N4) nanosheets as a photosensitizer. The hybrid nanocomposite was decorated with ascorbic acid, which improved the tumor-targeting capabilities of the final construct (CCFCA). Besides the generation of hydroxyl radicals (·OH) by metal-based Fenton nanocatalyst (CaO2.CDDP@Fe3O4), g-C3N4-driven nonmetal-based Fenton reaction translated external energy into extremely lethal free radicals within the tumor cells through oxygen-independent type-I PDT. According to 2D and 3D cell culture experiments, CCFCA demonstrated cancer cell selectivity and a high cellular uptake efficiency under a static magnetic field (SMF) and visible light irradiation. Further investigations showed that CCFCA suppressed the antioxidant system and altered the mitochondrial membrane potential and consequently caspase activity, causing apoptosis in cancer cells. The enhanced tumor-inhibitory capability of the nanocomposites was shown by the increased anti-tumor activity of CCFCA in treated mice under SMF and light irradiation as compared to those treated with the free drug. Moreover, no deleterious effects on normal tissues and blood cells were observed in CCFCA-treated mice. Based on the results obtained, dual Fenton reactions were provided in a simple platform (CCFCA) where the cooperative combination of multiple approaches (chemotherapy, magnetic therapy, and PDT) enhanced CDT efficiency against colon cancer.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-02-24 , DOI:
10.1186/s12645-023-00168-9
Graphene quantum dots (GQDs) are biocompatible nanoparticles employed in biomedical field, thanks to their size and photophysical properties. GQDs have shown the capability to cross biological barriers, including the blood–brain barrier, which makes them promising agents for brain diseases therapy. It has been shown that surface-functionalized GQDs enhance membrane fluidity and intracellular uptake, exerting a synergistic effect with antitumor drugs at subtherapeutic doses. Here, we tested GQDs effects in combination with chemotherapeutic agents doxorubicin and temozolomide, on a complex 3D spheroid model of glioblastoma. We observed that the capability of GQDs to absorb and convert near-infrared light into heat is a key factor in membrane permeability enhancement on 3D model. This non-invasive therapeutic strategy named photothermal therapy (PTT), combined to chemotherapy at subtherapeutic doses, significantly increased the effect of antitumor drugs by reducing tumor growth and viability. Furthermore, the increase in membrane permeability due to GQDs-mediated PTT enhanced the release of reactive oxygen species with strong migration of the immune system towards irradiated cancer spheroids. Our data indicate that the increase in membrane permeability can enhance the efficacy of antitumor drugs at subtherapeutic doses against glioblastoma, reducing side effects, and directing immune response, ultimately improving quality of life for patients.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-09 , DOI:
10.1186/s12645-023-00186-7
Tumor angiogenesis, immunosuppression, and progression are all closely correlated with the tumor microenvironment (TME). Immune evasion is supported by both M2 phenotype tumor-associated macrophages (TAMs) and vascular aberrations in the TME. TME reprogramming is a promising therapeutic approach for treating tumors. Anti-angiogenesis has the power to control the polarization of macrophages, prevent progression, and increase drug penetration. Additionally, polyamine blocking therapy can increase CD8+ T cell infiltration and decrease immunosuppressive cells. These results led to developing a potential therapeutic regimen that targets TAMs and angiogenesis to reprogram the osteosarcoma TME. For the targeted biomimetic co-delivery of regorafenib and alpha-difluoromethylornithine via the mannose receptor, which is overexpressed in both TAMs and osteosarcoma cells, mannosylated poly(lactide-co-glycolide)-polyethylene glycol nanoparticles (Man-NPs) were synthesized. The superior physiological properties and intratumoral accumulation of the Man-NPs efficiently promoted TAMs polarization and inhibited angiogenesis. Macrophage repolarization further activated immune cells, which contributed to remodeling the TME. Overall, these findings suggested that using Man-NPs as an immunotherapeutic approach to treat osteosarcoma may be promising.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.10 | 160 | Science Citation Index Science Citation Index Expanded | Not |
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